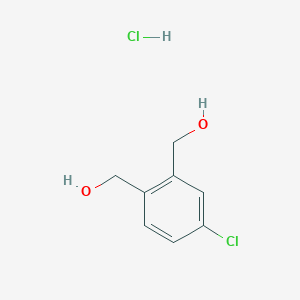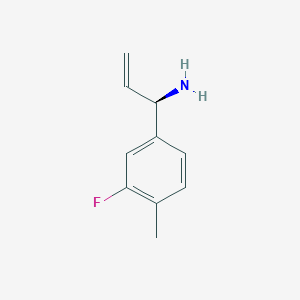
(2S)-2-Amino-2-(2-anthryl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-2-Amino-2-(2-anthryl)acetic acid: is an organic compound that belongs to the class of amino acids It features an anthracene moiety attached to the alpha carbon of glycine, making it a unique derivative of amino acids
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-Amino-2-(2-anthryl)acetic acid typically involves the following steps:
Starting Material: The synthesis begins with anthracene, which undergoes a series of reactions to introduce the amino and carboxyl groups.
Amination: Anthracene is first nitrated to form 2-nitroanthracene, which is then reduced to 2-aminoanthracene.
Carboxylation: The aminoanthracene is then subjected to carboxylation to introduce the carboxyl group, forming this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving advanced techniques such as continuous flow synthesis and automated reaction monitoring.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: (2S)-2-Amino-2-(2-anthryl)acetic acid can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where functional groups on the anthracene moiety are replaced with other groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products:
Oxidation: Formation of anthraquinone derivatives.
Reduction: Formation of reduced anthracene derivatives.
Substitution: Formation of halogenated anthracene derivatives.
Aplicaciones Científicas De Investigación
Chemistry:
Catalysis: (2S)-2-Amino-2-(2-anthryl)acetic acid can be used as a ligand in catalytic reactions, enhancing the efficiency of various chemical transformations.
Biology:
Protein Engineering: The compound can be incorporated into peptides and proteins to study their structure and function.
Medicine:
Drug Development:
Industry:
Material Science: The compound can be used in the synthesis of advanced materials with unique optical and electronic properties.
Mecanismo De Acción
The mechanism of action of (2S)-2-Amino-2-(2-anthryl)acetic acid involves its interaction with specific molecular targets. The anthracene moiety allows the compound to intercalate into DNA, potentially affecting gene expression and protein synthesis. Additionally, the amino and carboxyl groups enable the compound to participate in hydrogen bonding and electrostatic interactions, influencing its biological activity.
Comparación Con Compuestos Similares
2-Aminothiazole: Known for its antimicrobial and anticancer properties.
2-Aminobenzothiazole: Used in the synthesis of various pharmaceuticals.
2-Aminopyridine: Utilized in the production of dyes and pharmaceuticals.
Uniqueness: (2S)-2-Amino-2-(2-anthryl)acetic acid is unique due to the presence of the anthracene moiety, which imparts distinct optical and electronic properties. This makes it particularly valuable in applications requiring specific interactions with biological molecules or advanced material properties.
Propiedades
Fórmula molecular |
C16H13NO2 |
|---|---|
Peso molecular |
251.28 g/mol |
Nombre IUPAC |
(2S)-2-amino-2-anthracen-2-ylacetic acid |
InChI |
InChI=1S/C16H13NO2/c17-15(16(18)19)13-6-5-12-7-10-3-1-2-4-11(10)8-14(12)9-13/h1-9,15H,17H2,(H,18,19)/t15-/m0/s1 |
Clave InChI |
NCMCIBYADCNBKT-HNNXBMFYSA-N |
SMILES isomérico |
C1=CC=C2C=C3C=C(C=CC3=CC2=C1)[C@@H](C(=O)O)N |
SMILES canónico |
C1=CC=C2C=C3C=C(C=CC3=CC2=C1)C(C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(2,5-Dimethylphenyl)imidazo[1,2-a]pyrimidine](/img/structure/B15236064.png)


![1-(4-[(2-Fluorophenyl)methoxy]phenyl)ethan-1-amine](/img/structure/B15236083.png)
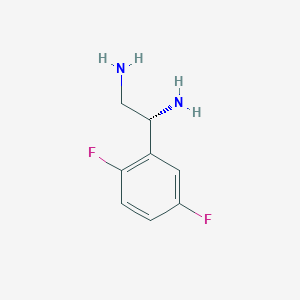
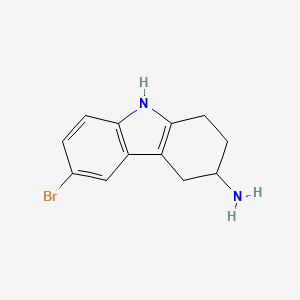
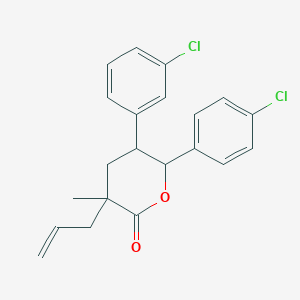

![2-(2,2',5-Trioxospiro[imidazolidine-4,3'-indolin]-1-YL)acetic acid](/img/structure/B15236116.png)
![(1R,2R)-1-Amino-1-[2-fluoro-3-(trifluoromethyl)phenyl]propan-2-OL](/img/structure/B15236124.png)
